2-Chloroquinolin-6-ol

Overview

Description

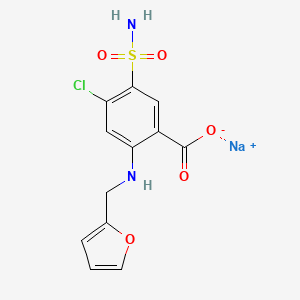

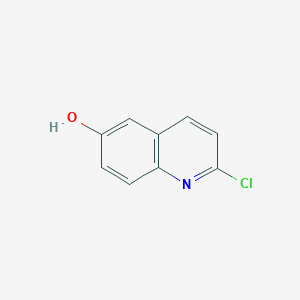

2-Chloroquinolin-6-ol is a monohydroxyquinoline, a type of nitrogen-containing bicyclic compound . It is also known as 2-Chloro-6-quinolinol and 2-Chloro-6-hydroxyquinoline . The CAS Number is 577967-89-6 .

Synthesis Analysis

The synthesis of quinoline derivatives, including this compound, often involves chemical modification of the quinoline nucleus, which is a common approach used in drug discovery . For instance, a series of (±) 2- (6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol have been synthesized .Molecular Structure Analysis

The molecular formula of this compound is C9H6ClNO . It has a molecular weight of 179.60 . The structure of this compound is a 6-hydroxyquinoline in which the hydrogen at position 2 is replaced by a chlorine .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature is normal room temperature under an inert atmosphere .Scientific Research Applications

Chemical Properties and Synthesis

“2-Chloroquinolin-6-ol” is a chemical compound with the molecular formula C9H6ClNO . It is a solid substance stored at room temperature under an inert atmosphere . It has a CAS Number of 577967-89-6 .

Industrial and Synthetic Organic Chemistry

Quinoline, the core structure of “this compound”, has versatile applications in the fields of industrial and synthetic organic chemistry . It serves as a vital scaffold for leads in drug discovery .

Medicinal Chemistry

In the field of medicinal chemistry, quinoline plays a significant role . It is an essential segment of both natural and synthetic compounds .

Drug Discovery

Quinoline is a crucial scaffold for leads in drug discovery . It has become an essential heterocyclic compound due to its versatile applications .

Biological and Pharmaceutical Activities

Quinoline and its derivatives, including “this compound”, have potential biological and pharmaceutical activities . They are used in the synthesis of biologically and pharmaceutically active compounds .

Lipophilic Bicyclic Aromatic Ring Analogue

In one study, “this compound” was employed as a lipophilic bicyclic aromatic ring analogue of naphthalene . It was linked to another lipophilic group at the 3-position of the quinoline with a spacer .

Safety and Hazards

Future Directions

Quinoline derivatives, including 2-Chloroquinolin-6-ol, have potential applications in the fields of medicine, food, catalysts, dyes, materials, refineries, electronics, etc . They are utilized extensively in the treatment of various infections and diseases . Further development and increased utilization of biocatalysis for the production of drugs with emphasis on green chemistry can be expected .

Mechanism of Action

Target of Action

2-Chloroquinolin-6-ol is a derivative of quinoline, a class of compounds known for their diverse therapeutic profiles . The primary targets of quinoline derivatives are often associated with their antimalarial, antimicrobial, and anticancer activities . .

Mode of Action

Quinoline derivatives, such as chloroquine, are known to inhibit the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin . This leads to the accumulation of toxic heme, killing the parasite

Biochemical Pathways

For instance, some quinoline derivatives inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death

Result of Action

One study found that a series of 2-chloro n-substituted amino quinolines exhibited cytotoxic activity against a non-small cell lung cancer cell line, a549

properties

IUPAC Name |

2-chloroquinolin-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-9-4-1-6-5-7(12)2-3-8(6)11-9/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XANCOYIVTNZKOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)Cl)C=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00622680 | |

| Record name | 2-Chloroquinolin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

577967-89-6 | |

| Record name | 2-Chloroquinolin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

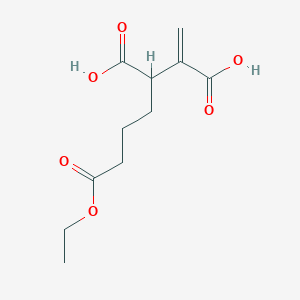

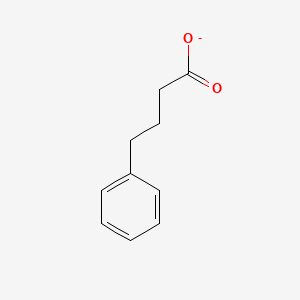

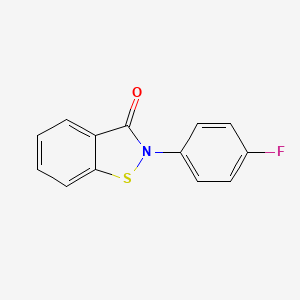

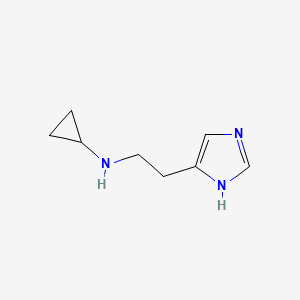

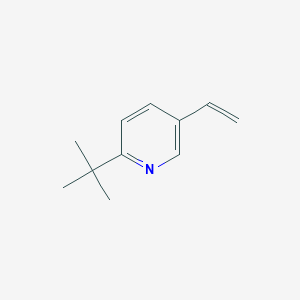

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

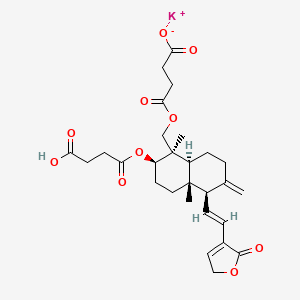

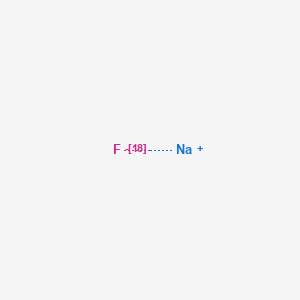

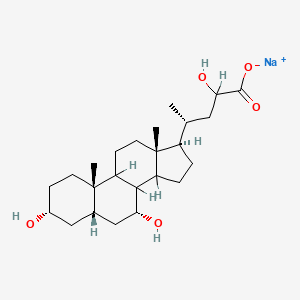

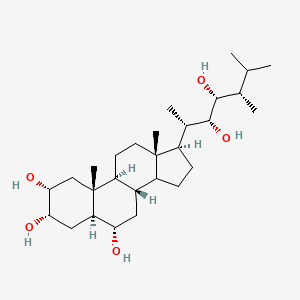

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S,6S,7R,8aR)-6-(4-hydroxyphenyl)-N-[5-[(2-mercapto-1-oxoethyl)amino]pentyl]-3-(2-methylpropyl)-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-7-carboxamide](/img/structure/B1260697.png)

![(3S,4R)-3-[(1R)-1-hydroxyhexyl]-4-(hydroxymethyl)oxolan-2-one](/img/structure/B1260706.png)